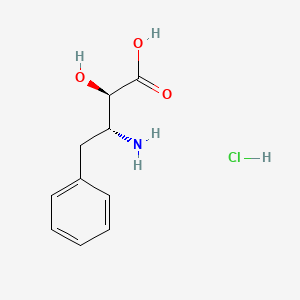
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structural features, which include an aminoethyl group and diphenyl moieties. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny typically involves multiple steps, starting with the preparation of the aminoethyl precursor. This precursor is then subjected to various chemical reactions to introduce the diphenyl groups. Common synthetic routes include:
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Grignard Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- **(S)-1-((1S)-1-(aminoethyl))-2-(dipheny)
- **(Rp)-1-((1R)-1-(aminoethyl))-2-(dipheny)
Uniqueness
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny is unique due to its specific stereochemistry and the presence of both aminoethyl and diphenyl groups. This combination of features imparts distinct chemical and biological properties, differentiating it from similar compounds.
属性
分子式 |
C24H24FeNP |
|---|---|
分子量 |
413.3 g/mol |
InChI |
InChI=1S/C19H19NP.C5H5.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-15H,20H2,1H3;1-5H;/t15-;;/m0../s1 |
InChI 键 |
DRBVPPSGNFMTKZ-CKUXDGONSA-N |
手性 SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


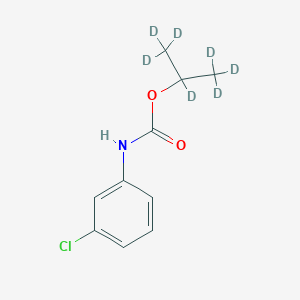
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052545.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
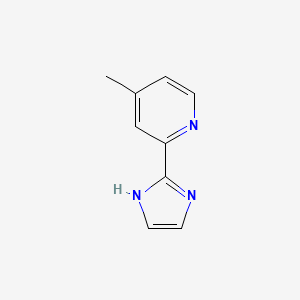
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
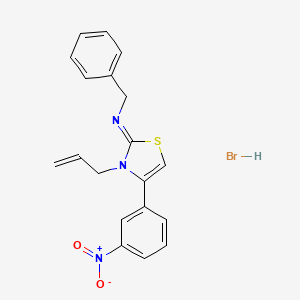
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
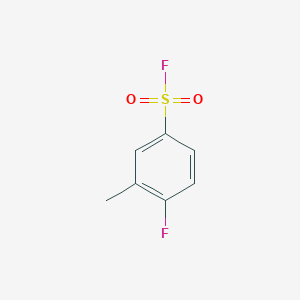
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)
